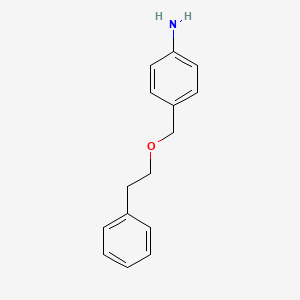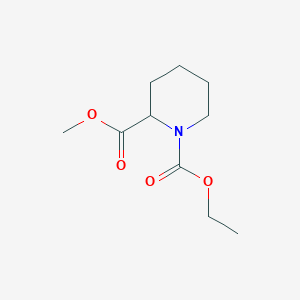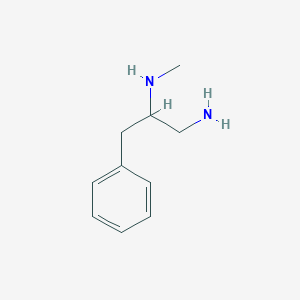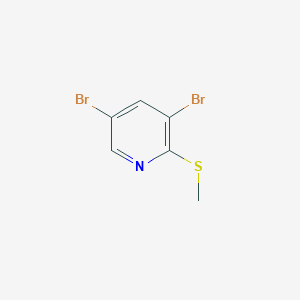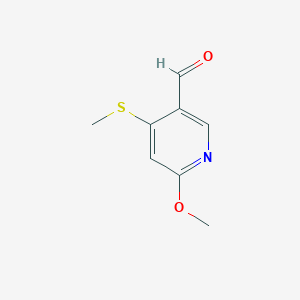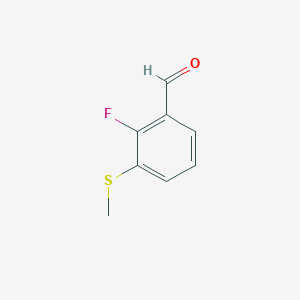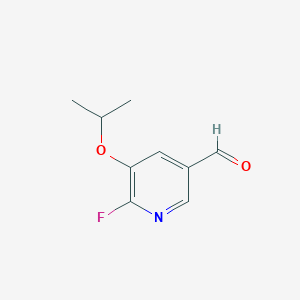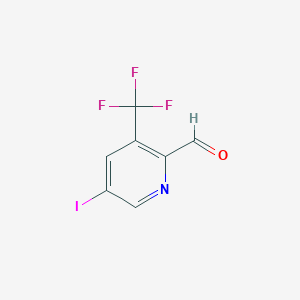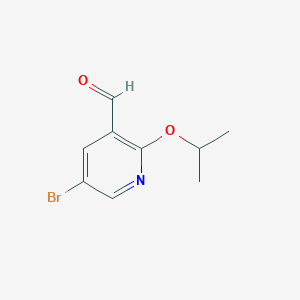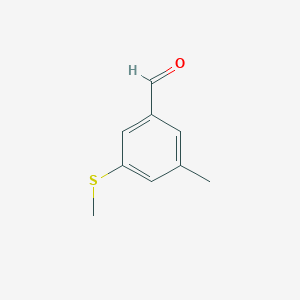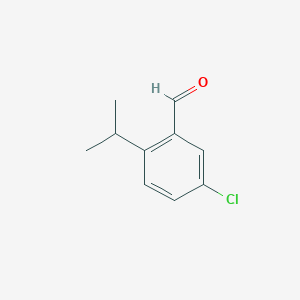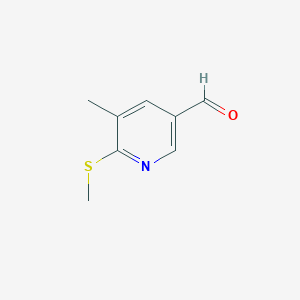
5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde
説明
5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H9NOS . It has a molecular weight of 167.23 . The IUPAC name for this compound is 5-methyl-6-(methylsulfanyl)nicotinaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NOS/c1-6-3-7(5-10)4-9-8(6)11-2/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the methyl and methylsulfanyl groups on the pyridine ring.Physical and Chemical Properties Analysis
This compound has a molecular weight of 167.23 . It is stored at a temperature of 2-8°C .科学的研究の応用
Synthesis and Heterocyclic Compound Formation
Antimicrobial Activity
Compounds synthesized from 5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde have been evaluated for their antimicrobial activities. A study synthesizing new 1,2,4-triazoles starting from isonicotinic acid hydrazide explored their antimicrobial potential (Bayrak et al., 2009).
Interaction Studies and Molecular Structure
Research on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters has provided insights into the structural and chemical properties of these compounds (Zinchenko et al., 2018). Additionally, studies on transformations involving enamines of similar compounds have contributed to understanding the synthesis of condensed azines (Bakulina et al., 2014).
Synthesis Methods
There have been significant advancements in the synthesis methods of related compounds, including the one-step synthesis of 6-chloropyridine-3-carbaldehyde (Yuan-bin, 2007) and the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines (Gangadasu et al., 2002).
Safety and Hazards
特性
IUPAC Name |
5-methyl-6-methylsulfanylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6-3-7(5-10)4-9-8(6)11-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEKJICVWWOMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1SC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


